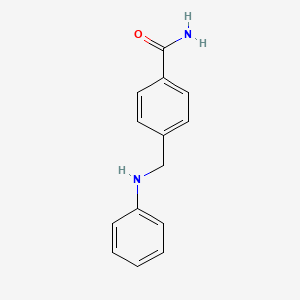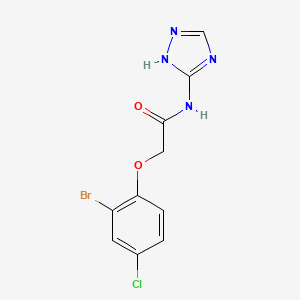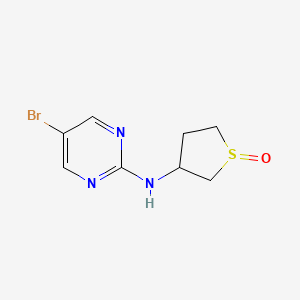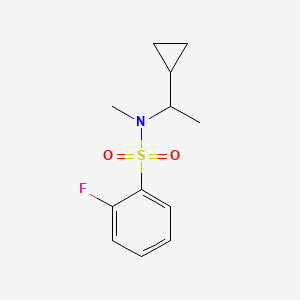![molecular formula C26H16N2O2 B14910803 4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)
4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile is an organic compound with the molecular formula C26H16N2O2 It is known for its unique structure, which consists of two benzene rings connected by an oxygen bridge and two nitrile groups attached to the benzene rings
準備方法
The synthesis of 4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and 4-hydroxybenzonitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The hydroxyl groups of 4-hydroxybenzonitrile react with the biphenyl under the influence of the base, forming the desired product through a nucleophilic substitution reaction.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile groups to primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings react with electrophiles such as halogens or nitro groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of high-performance materials, such as liquid crystals and advanced polymers, due to its thermal stability and unique electronic properties.
作用機序
The mechanism by which 4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π stacking interactions, which can affect the compound’s binding affinity to various receptors and enzymes. These interactions can modulate signaling pathways and biochemical processes, leading to the observed effects.
類似化合物との比較
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile can be compared with other similar compounds, such as:
4,4’-Diaminodiphenylmethane: This compound has similar biphenyl and amine groups but lacks the nitrile groups, leading to different chemical reactivity and applications.
4,4’-Oxydianiline: Similar in structure but with amine groups instead of nitrile groups, used in the production of polyimides and other polymers.
4,4’-Isopropylidenediphenyl-1,1’-diyldioxy: This compound has an isopropylidene bridge instead of an oxygen bridge, affecting its chemical properties and applications.
特性
分子式 |
C26H16N2O2 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
4-[4-[4-(4-cyanophenoxy)phenyl]phenoxy]benzonitrile |
InChI |
InChI=1S/C26H16N2O2/c27-17-19-1-9-23(10-2-19)29-25-13-5-21(6-14-25)22-7-15-26(16-8-22)30-24-11-3-20(18-28)4-12-24/h1-16H |
InChIキー |
SZPMNHYAQPLNOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)


![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)




